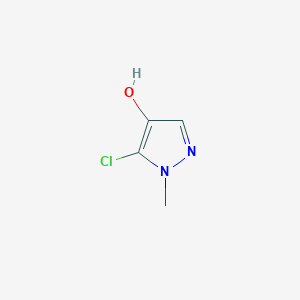

5-Chloro-1-methylpyrazol-4-ol

Description

Overview of Pyrazole (B372694) Scaffolds as Versatile Building Blocks in Chemical Synthesis and Design

Pyrazoles, a class of five-membered heterocyclic compounds, are recognized as exceptionally versatile scaffolds in the fields of organic and medicinal chemistry. synhet.com Generally of synthetic origin, these compounds serve as crucial starting materials or building blocks for the synthesis of more complex heterocyclic systems. synhet.comchemsrc.com The presence of the pyrazole nucleus in different molecular structures leads to a wide array of applications in medicine, agriculture, and technology. fluorochem.co.ukbldpharm.com Their derivatives have been the subject of extensive research due to their ready accessibility and diverse chemical reactivity. The ability to functionalize the pyrazole ring at various positions allows chemists to design and construct elaborate molecular architectures with tailored properties, making them a cornerstone in drug discovery and materials science. benthamdirect.comingentaconnect.com

Structural Characteristics and Fundamental Chemical Properties of the Pyrazole Nucleus

The parent pyrazole (C₃H₄N₂) is a five-membered aromatic ring containing two adjacent nitrogen atoms and three carbon atoms. ingentaconnect.com This structure is planar and possesses six delocalized π-electrons, which imparts its aromatic character. ingentaconnect.com

Key structural and chemical properties include:

Dual Nature of Nitrogen Atoms : The pyrazole ring contains two distinct nitrogen atoms: an acidic, pyrrole-like nitrogen (N1) whose lone pair contributes to the aromatic system, and a basic, pyridine-like sp²-hybridized nitrogen (N2). synhet.com This configuration gives N-unsubstituted pyrazoles amphoteric properties, allowing them to act as both weak acids and weak bases. synhet.com

Tautomerism : Unsubstituted or symmetrically substituted pyrazoles exhibit tautomerism, a phenomenon where isomers can interconvert through the migration of an atom or group. synhet.combldpharm.com This structural flexibility can influence the compound's reactivity and its interactions in biological systems. synhet.com

Reactivity : The pyrazole scaffold has multiple reactive sites. The ring nitrogens and the carbon at the 4-position (C4) are typically nucleophilic, while the carbons at positions 3 and 5 (C3 and C5) are electrophilic. synhet.com This allows for a variety of chemical modifications, such as acylation, alkylation, halogenation, and nitration, primarily at the C4 position. bldpharm.comnih.gov

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | |

| Aromaticity | Aromatic due to a planar, conjugated ring with 6 delocalized π-electrons. | ingentaconnect.com |

| Nitrogen Environment | Contains one pyrrole-like (acidic) and one pyridine-like (basic) nitrogen atom. | synhet.com |

| Reactivity Profile | Nucleophilic centers at N1, N2, and C4; electrophilic centers at C3 and C5. | synhet.com |

| Tautomerism | Exhibits tautomerism in N-unsubstituted forms, influencing its chemical behavior. | synhet.com |

Specific Focus on Chlorinated Pyrazolols and Their Position in Contemporary Organic Research

Pyrazolols, or hydroxypyrazoles, are a subclass of pyrazoles that feature a hydroxyl group, which can exist in equilibrium with its keto tautomer (pyrazolone). The introduction of a chlorine atom to this scaffold creates chlorinated pyrazolols, a group of compounds that hold significant interest in modern organic research.

The presence of a chlorine atom on the pyrazole ring serves several key functions. Due to its electronegativity, chlorine can modify the electronic landscape of the ring, influencing the acidity of the hydroxyl group and the reactivity of other positions. chemicalbook.com Furthermore, the chlorine atom can act as a leaving group in nucleophilic substitution reactions, providing a synthetic handle to introduce a wide variety of other functional groups. This reactivity is valuable for creating libraries of diverse pyrazole derivatives for screening in drug discovery and agrochemical development. mdpi.com For instance, compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are used as precursors in the synthesis of more complex molecules with potential photochromic or pharmacological activities. The synthesis of chlorinated pyrazoles often involves the use of chlorinating agents like phosphorus oxychloride on a pyrazolone (B3327878) precursor. mdpi.com

Rationale for Comprehensive Investigation of 5-Chloro-1-methylpyrazol-4-ol

A comprehensive investigation of this compound is warranted due to its unique combination of functional groups, which makes it a potentially valuable and highly specific synthetic intermediate.

The rationale is built upon the following structural features:

Fixed Tautomeric Form : The methyl group at the N1 position prevents the tautomerism often seen in other pyrazoles. synhet.com This provides a single, well-defined isomer, which is crucial for predictable reactions and for understanding structure-activity relationships in subsequent research.

Reactive Hydroxyl Group : The hydroxyl group at the C4 position is a key site for further chemical modification. It can undergo reactions such as oxidation to a ketone or etherification, allowing for the attachment of various side chains and the construction of more complex molecules.

Core Pyrazolol Scaffold : Pyrazol-5-ol derivatives are known to be scaffolds for biologically active compounds. benthamdirect.comingentaconnect.com

The specific arrangement of these groups in this compound makes it an ideal building block for creating targeted libraries of novel pyrazole derivatives. Its structure allows for sequential and site-selective modifications at both the C4 and C5 positions, offering a clear pathway to a diverse range of new chemical entities for further study in medicinal and materials chemistry. While this specific compound is not widely documented in public databases, its constituent parts and their known reactivity patterns strongly suggest its utility as a research chemical.

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 5-chloro-1-methyl-1H-pyrazol-4-ol | |

| Molecular Formula | C₄H₅ClN₂O | |

| Molecular Weight | 148.55 g/mol | |

| CAS Number | Not found in public databases |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methylpyrazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-7-4(5)3(8)2-6-7/h2,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCHMNBAHKJTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Pathways of 5 Chloro 1 Methylpyrazol 4 Ol

Chemical Reactivity of the Pyrazole (B372694) Ring System

The aromatic nature of the pyrazole ring means it undergoes substitution reactions rather than addition reactions. The presence of two nitrogen atoms within the ring significantly influences the electron density at the carbon atoms, creating a non-uniform distribution of charge. This electronic arrangement is the primary determinant of the ring's reactivity towards both electrophiles and nucleophiles.

The pyrazole ring is generally less reactive towards electrophilic aromatic substitution than benzene, a consequence of the electron-withdrawing inductive effect of the two nitrogen atoms. However, it is more reactive than pyridine (B92270). The distribution of π-electrons in the pyrazole ring is such that the carbon at position 4 (C4) possesses the highest electron density. nih.govnih.gov This makes the C4 position the primary site for electrophilic attack. The carbons at positions 3 and 5 (C3 and C5) are, by contrast, electron-deficient due to their proximity to the electronegative nitrogen atoms and are therefore deactivated towards electrophiles. nih.govmdpi.com

Consequently, 5-Chloro-1-methylpyrazol-4-ol is expected to undergo electrophilic substitution reactions predominantly at the C4 position, were it not already substituted with a hydroxyl group. For a generic pyrazole, common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) at the C4 position. proquest.com

Sulfonation: Treatment with fuming sulfuric acid leads to the introduction of a sulfonic acid group (-SO3H) at C4. proquest.comamazonaws.com

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in a suitable solvent results in the formation of a 4-halopyrazole. amazonaws.commasterorganicchemistry.com

Vilsmeier-Haack Formylation: The use of phosphoryl chloride (POCl3) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C4 position. proquest.com

The hydroxyl group at position 4 in the title compound is a strong activating group and would direct incoming electrophiles to the same position. Since this position is already occupied, electrophilic substitution on the ring is less likely to occur without replacement of the hydroxyl group, a reaction that is not a standard electrophilic aromatic substitution.

Table 1: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Position of Attack | Product Type |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Halogenation | Br₂, Cl₂, or N-halosuccinimides | Br⁺, Cl⁺ | C4 | 4-Halopyrazole |

| Vilsmeier-Haack | POCl₃ + DMF | ClCH=N⁺Me₂ | C4 | Pyrazole-4-carbaldehyde |

The electronic character of the pyrazole ring also dictates its reactivity towards nucleophiles. The inductive effect of the two nitrogen atoms causes the C3 and C5 positions to be electron-deficient. nih.govmdpi.com This makes them electrophilic in nature and thus susceptible to attack by nucleophiles. researchgate.netresearchgate.net Therefore, nucleophilic attack is a potential reaction pathway at these positions on the pyrazole ring. nih.govmdpi.com In the case of this compound, the C5 position is already substituted with a chlorine atom, which can act as a leaving group, making this position a prime target for nucleophilic aromatic substitution (see section 3.1.3). The C3 position, bearing a hydrogen atom, is less likely to undergo nucleophilic substitution unless a strong base is used to deprotonate it, which can lead to ring-opening pathways. nih.gov

The chlorine atom at the C5 position of this compound is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazole ring, being a π-deficient heteroaromatic system, can stabilize the negative charge of the intermediate (Meisenheimer complex) formed during the attack of the nucleophile. This reaction is one of the most important transformations for 5-chloropyrazoles, allowing for the introduction of a wide variety of functional groups at this position.

The general mechanism involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate.

Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

A variety of nucleophiles can be employed in this reaction, leading to a diverse array of substituted pyrazoles.

Table 2: Examples of Nucleophilic Substitution of the C5-Chloro Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Alkoxy |

| Amine | Ammonia (NH₃), primary/secondary amines | 5-Amino |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Thioether |

| Cyanide | Sodium cyanide (NaCN) | 5-Cyano |

Reactions Involving the Hydroxyl Functionality at Position 4

The hydroxyl group at the C4 position behaves as a typical enol, which is in tautomeric equilibrium with its keto form. However, due to the aromaticity of the pyrazole ring, the enol form (pyrazol-4-ol) is generally favored. This hydroxyl group can undergo reactions characteristic of alcohols, most notably etherification and esterification.

The hydroxyl group of this compound can be converted into an ether functionality. A common method to achieve this is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form a more nucleophilic pyrazolate anion. This anion then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding 4-alkoxypyrazole.

Reaction Scheme: Pyrazol-4-OH + Base → Pyrazol-4-O⁻ Pyrazol-4-O⁻ + R-X → Pyrazol-4-OR + X⁻

This transformation is valuable for modifying the properties of the molecule, for instance, by introducing different alkyl chains (R groups). The synthesis of 3-alkoxypyrazoles has been documented, demonstrating the viability of this type of reaction on the pyrazole scaffold. rsc.org

The hydroxyl group at position 4 can also be acylated to form esters. This can be achieved through several standard esterification methods. One common and efficient method is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the HCl or carboxylic acid byproduct and to catalyze the reaction.

Reaction with Acyl Chloride: Pyrazol-4-OH + R-COCl --(Base)→ Pyrazol-4-O-CO-R + Base·HCl

Alternatively, Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although this method is reversible. The O-acylation of hydroxypyrazoles under phase-transfer catalysis conditions has been shown to be an effective method for producing pyrazolyl esters. researchgate.net This reaction allows for the introduction of various acyl groups, providing a route to a wide range of pyrazol-4-yl esters.

Oxidation Pathways of the Hydroxyl Group to Carbonyls

While direct oxidation of the hydroxyl group in pre-formed this compound is not extensively documented, a closely related and highly significant transformation is the Vilsmeier-Haack reaction. This reaction utilizes the pyrazol-5-one tautomer of the corresponding 1-methylpyrazol-5-ol precursor to generate 5-chloro-1-methylpyrazole-4-carbaldehyde. This process is a cornerstone in the synthesis of functionalized pyrazoles, as it simultaneously introduces a reactive carbonyl group at the C4 position and a chloro group at the C5 position. researchgate.netijpcbs.com

The reaction proceeds by treating a 1,3-disubstituted-pyrazol-5-one with a Vilsmeier reagent, which is formed from phosphorus oxychloride (POCl3) and a disubstituted formamide, typically N,N-dimethylformamide (DMF). researchgate.netijpcbs.com The pyrazolone (B3327878) acts as the electron-rich substrate that undergoes electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion), leading to formylation at the C4 position. The hydroxyl group at C5 is subsequently substituted by a chlorine atom from the phosphorus oxychloride. youtube.com This one-pot chloroformylation provides a direct route to versatile aldehyde intermediates that are pivotal for further derivatization.

Table 1: Vilsmeier-Haack Reaction Conditions for Pyrazolone Precursors

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 1,3-Dimethyl-1H-pyrazol-5(4H)-one | POCl3, DMF | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | --- |

Reactions Involving the N-Methyl Group

The N-methyl group on the pyrazole ring is generally stable; however, its reactivity can be exploited under specific conditions, primarily through N-demethylation. The selective removal of the N-methyl group is a challenging but valuable transformation in medicinal chemistry, as it allows for the synthesis of N-unsubstituted pyrazoles or the introduction of different N-substituents. nih.gov

Common strategies for N-demethylation of N-methyl heterocycles, which could be applicable to this compound, involve a two-step process:

N-Oxidation : The tertiary N-methyl amine is first oxidized to the corresponding N-methyl, N-oxide using a suitable oxidizing agent. google.comgoogle.com

Demethylation : The N-oxide is then treated with a reducing agent, such as iron(II) sulfate (B86663) (FeSO4), or subjected to transition-metal-catalyzed conditions to cleave the N-methyl bond. nih.govgoogle.com

Photochemical methods have also been employed for N-demethylation, where a photosensitizing agent facilitates a single electron transfer from the tertiary amine, leading to the formation of an iminium cation that can be hydrolyzed to the secondary amine. researchgate.net While these are general methods for N-methylated heterocycles, specific studies on this compound are not widely reported, indicating an area ripe for further investigation. The selective N1-methylation of pyrazoles using specialized reagents has been developed to overcome challenges with regioselectivity, highlighting the importance of controlling substitution at the nitrogen positions. acs.orgconsensus.app

Derivatization Strategies for Structural Modification and Exploration of Chemical Space

The functional handles on the this compound scaffold, particularly the chloro group and the C4-carbonyl group (accessible via the Vilsmeier-Haack reaction), are instrumental in exploring the surrounding chemical space through various derivatization strategies.

The aldehyde and carboxylic acid derivatives of the parent pyrazole are key intermediates for synthesizing a wide array of nitrogenous compounds.

Hydrazones and Schiff Bases : The 5-chloro-1-methylpyrazole-4-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines. For instance, reaction with anilines produces Schiff bases (imines), while reaction with hydrazides yields hydrazones. derpharmachemica.comnih.gov These derivatives are not only stable compounds but also serve as precursors for more complex heterocyclic systems. Hydrazones containing an azomethine (-NHN=CH-) group are a significant class of compounds in drug development. derpharmachemica.combenthamopen.com

Amides : The pyrazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid, which is then converted to a highly reactive pyrazole-4-carbonyl chloride. researchgate.net This acyl chloride is an excellent precursor for the synthesis of amides and thioureas by reacting it with various amines, anilines, or heterocyclic amines. researchgate.netnih.gov These amide derivatives have been explored for various biological activities, including as enzyme inhibitors. nih.gov

Table 2: Examples of Nitrogenous Derivatives from Functionalized Pyrazoles

| Pyrazole Precursor | Reagent | Derivative Type | Product Example | Reference |

|---|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-Chloroaniline | Schiff Base | (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline | --- |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Benzoylhydrazine | Hydrazone | N'-[(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide | derpharmachemica.com |

The C5-chloro substituent is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. This has been a primary strategy for elaborating the pyrazole core.

Sonogashira Coupling : The Sonogashira reaction is a powerful method for forming a bond between a C(sp2) carbon (from an aryl halide) and a C(sp) carbon (from a terminal alkyne). libretexts.org 5-Chloropyrazole derivatives have been successfully employed in Sonogashira couplings with various alkynes using a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction introduces an alkynyl substituent at the C5 position, which can then be used in subsequent cyclization reactions. researchgate.net

Suzuki-Miyaura Coupling : Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst systems have made the Suzuki-Miyaura coupling of chloropyridines and other chloroheterocycles feasible. researchgate.netresearchgate.netrsc.org This reaction, which couples the chloro-heterocycle with a boronic acid, allows for the introduction of diverse aryl or heteroaryl substituents at the C5 position, significantly expanding the accessible chemical diversity. nih.gov

Table 3: Cross-Coupling Reactions of 5-Chloropyrazole Derivatives

| Reaction Type | Pyrazole Substrate | Coupling Partner | Key Catalysts | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira | 5-Chloro-4-iodo-3-methyl-1-phenyl-1H-pyrazole | Phenylacetylene | PdCl2(PPh3)2, CuI | 5-Chloro-4-(phenylethynyl)pyrazole | researchgate.net |

The functionalized pyrazoles obtained from the derivatization and coupling reactions serve as excellent precursors for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These fused rings are prevalent in many biologically active molecules. rsc.org

Pyrazolo[4,3-c]pyridines : The 5-alkynyl-1H-pyrazole-4-carbaldehydes, synthesized via Sonogashira coupling, can undergo intramolecular cyclization. Treatment with an amine, such as tert-butylamine, promotes ring closure to form the pyrazolo[4,3-c]pyridine core. nih.gov

Thieno[2,3-c]pyrazoles : When 5-chloro-4-(phenylethynyl)pyrazoles are treated with a sulfur source like sodium sulfide (B99878) (Na2S), a cyclization reaction occurs to yield the thieno[2,3-c]pyrazole ring system. researchgate.net

Pyrazolo[3,4-b]pyridines : Other synthetic strategies involve building the pyrazole ring onto a pre-existing pyridine structure. For example, modified Japp–Klingemann reactions on 2-chloro-3-nitropyridines can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold. nih.govresearchgate.net

These cyclization reactions demonstrate the utility of the initial pyrazole framework in constructing complex, multi-ring structures of significant interest in medicinal and materials chemistry. worktribe.comrsc.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and predicting outcomes.

Vilsmeier-Haack Reaction : The mechanism begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium cation) from DMF and POCl3. youtube.comwikipedia.org The electron-rich pyrazolone then attacks this electrophile at the C4 position. Subsequent elimination and hydrolysis steps lead to the formation of the C4-aldehyde. The chlorination at C5 involves the conversion of the enolic hydroxyl group into a better leaving group by POCl3, followed by nucleophilic attack of a chloride ion. ijpcbs.com

Sonogashira Coupling : The catalytic cycle for the Sonogashira reaction is well-established. wikipedia.orgyoutube.com It involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the 5-chloropyrazole. Simultaneously, the copper(I) acetylide is formed from the terminal alkyne, copper(I) iodide, and a base. A transmetalation step transfers the acetylide group from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the 5-alkynylpyrazole product and regenerates the palladium(0) catalyst. wikipedia.orgnih.gov

Pyrazole Ring Formation : The classical synthesis of the pyrazole ring itself, often involving the condensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-ketonitrile) with hydrazine (B178648), has been mechanistically studied. The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration/elimination to yield the aromatic pyrazole ring. researchgate.netbeilstein-journals.org Kinetic studies have helped to elucidate the reaction pathways and substituent effects. researchgate.net

These mechanistic insights provide a foundational understanding of the reactivity and transformational pathways available to the this compound system.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Chloro 1 Methylpyrazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

A ¹H NMR spectrum for 5-Chloro-1-methylpyrazol-4-ol would be expected to provide key information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected Signals:

A singlet for the methyl group protons (N-CH₃).

A singlet for the proton on the pyrazole (B372694) ring (C₃-H).

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be sensitive to solvent, concentration, and temperature.

Detailed experimental data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure of this compound would produce a distinct signal.

Expected Signals:

A signal for the methyl carbon (N-CH₃).

Three distinct signals for the carbon atoms of the pyrazole ring (C₃, C₄, and C₅). The C₄ carbon, bonded to the hydroxyl group, and the C₅ carbon, bonded to the chlorine atom, would have characteristic chemical shifts influenced by these electronegative substituents.

Specific chemical shift values for the carbon atoms in this compound have not been reported in the available scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons. However, for this specific molecule, where all protons are expected to be singlets, a COSY spectrum would offer limited connectivity information.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to (e.g., correlating the N-CH₃ proton signal to the N-CH₃ carbon signal).

No experimental 2D NMR data for this compound could be found.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Expected Vibrational Bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Absorption bands around 2850-3000 cm⁻¹ for the C-H stretching of the methyl group.

Vibrations associated with the C=N and C=C bonds of the pyrazole ring in the 1400-1650 cm⁻¹ region.

A C-O stretching vibration, typically found in the 1000-1260 cm⁻¹ range.

A C-Cl stretching vibration, which would appear in the fingerprint region below 800 cm⁻¹.

A published FT-IR spectrum with specific band assignments for this compound is not available.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds (like O-H and C-O), Raman is often more sensitive to non-polar, symmetric bonds.

Expected Raman Signals:

The symmetric vibrations of the pyrazole ring would be expected to produce strong signals.

The C-Cl bond should also yield a characteristic Raman signal.

No experimental Raman spectroscopic data for this compound has been found in the literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, mass spectrometry provides crucial information for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C4H5ClN2O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

The high-resolution measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. In a typical HRMS analysis, the compound would be ionized, often using electrospray ionization (ESI), and the resulting molecular ion [M+H]⁺ or [M-H]⁻ would be analyzed.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C4H5ClN2O)

| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₄¹H₅³⁵Cl¹⁴N₂¹⁶O | 148.0145 | 100.00 |

| ¹³C¹²C₃¹H₅³⁵Cl¹⁴N₂¹⁶O | 149.0178 | 4.47 |

| ¹²C₄¹H₅³⁷Cl¹⁴N₂¹⁶O | 150.0115 | 32.00 |

This table is generated based on theoretical calculations and illustrates the expected isotopic pattern for the compound.

The fragmentation pattern in HRMS provides further structural confirmation. Key fragmentation pathways for pyrazole derivatives often involve the cleavage of the pyrazole ring and the loss of small neutral molecules. For this compound, characteristic fragmentation could include the loss of CO, HCN, or the methyl group, and the presence of the chlorine atom would be evident from the characteristic isotopic pattern in the fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly valuable for analyzing complex mixtures and confirming the identity of a target compound within a sample matrix.

In an LC-MS/MS experiment, the precursor ion corresponding to the molecular weight of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would provide a fragmentation fingerprint for the molecule, enhancing the confidence in its identification. For instance, LC-MS has been used to characterize various pyrazole derivatives, demonstrating its utility in separating and identifying compounds within this class. researchgate.netd-nb.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although the specific crystal structure of this compound has not been reported, analysis of closely related pyrazole derivatives provides significant insight into its expected solid-state structure.

Crystallographic data for compounds such as 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 5-Chloro-1-phenyl-1H-pyrazol-4-amine reveal key structural features that are likely to be present in this compound. google.comnist.gov The pyrazole ring is expected to be planar. The substituents, including the chloro, methyl, and hydroxyl groups, will be attached to this core.

Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, are expected to play a significant role in the crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks in the solid state. The nitrogen atoms of the pyrazole ring can also participate in hydrogen bonding.

Table 2: Representative Crystallographic Data for a Structurally Similar Pyrazole Derivative (5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | google.com |

| Space Group | Pnma | google.com |

| a (Å) | 13.167(9) | google.com |

| b (Å) | 6.463(5) | google.com |

| c (Å) | 8.190(6) | google.com |

| V (ų) | 696.9(8) | google.com |

| Z | 4 | google.com |

This data is for a related compound and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the pyrazole chromophore. The electronic transitions are typically of the π → π* type, arising from the conjugated system of the pyrazole ring. The position and intensity of these absorption bands can be influenced by the nature and position of the substituents.

While a specific UV-Vis spectrum for this compound is not documented, studies on related pyrazole derivatives can provide an estimation of its absorption properties. For example, a complex molecule containing a 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety exhibits a sharp absorption peak at 255 nm in ethanol (B145695). researchgate.net The presence of the hydroxyl and chloro substituents on the pyrazole ring of this compound will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax).

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are all powerful methods that could be applied to this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are widely used for the analysis of a broad range of organic compounds. For this compound, a reversed-phase method would be the most common approach.

A typical HPLC or UPLC system for the analysis of this compound would include:

Column: A C18 or C8 stationary phase.

Mobile Phase: A gradient or isocratic elution with a mixture of water and a polar organic solvent such as acetonitrile or methanol.

Detector: A UV detector set to a wavelength where the compound exhibits strong absorbance, likely in the range of 210-260 nm.

These methods can be used to determine the purity of a sample by separating the target compound from any impurities or byproducts.

Gas Chromatography (GC):

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is likely to be amenable to GC analysis, possibly after derivatization of the hydroxyl group to increase its volatility.

A typical GC method would involve:

Column: A capillary column with a nonpolar or medium-polarity stationary phase.

Carrier Gas: An inert gas such as helium or nitrogen.

Injector: A split/splitless injector.

Detector: A flame ionization detector (FID) for quantitative analysis or a mass spectrometer (GC-MS) for both quantification and structural identification.

GC-MS analysis would provide valuable information on the fragmentation pattern of this compound upon electron ionization, which can be used to confirm its identity. Studies on the GC-MS of pyrazole derivatives have shown characteristic fragmentation patterns, often involving the loss of HCN and N₂ from the molecular ion. google.com

Computational and Theoretical Chemistry Studies of 5 Chloro 1 Methylpyrazol 4 Ol

Reaction Mechanism Predictions and Transition State ElucidationNo computational studies predicting reaction mechanisms or elucidating transition states involving 5-Chloro-1-methylpyrazol-4-ol could be located.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com For this compound, MD simulations would provide critical insights into its conformational dynamics, flexibility, and interactions with its environment, such as a solvent or a biological receptor. eurasianjournals.com

The simulation process involves calculating the forces between atoms and using these forces to predict their motion with respect to time. This exploration of the molecule's conformational space helps in understanding its stability and how it might adapt its shape upon binding to a target. eurasianjournals.comeurasianjournals.com Key parameters that can be analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand solvation patterns.

Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Illustrative Value |

| Simulation Time | Total duration of the simulation. | 100 ns |

| RMSD (Backbone) | Root-mean-square deviation of the pyrazole (B372694) ring atoms from the initial structure, indicating overall stability. | 1.5 ± 0.3 Å |

| RMSF (Cl atom) | Root-mean-square fluctuation of the chlorine atom, indicating its local flexibility. | 0.8 ± 0.2 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent, indicating its exposure. | 150 ± 10 Ų |

| Hydrogen Bonds (with Water) | Average number of hydrogen bonds formed between the hydroxyl group and surrounding water molecules. | 2.5 ± 0.7 |

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the variations in the biological activity of different compounds are dependent on the changes in their molecular structures. nih.gov

A theoretical QSAR study for a series of pyrazole derivatives, including this compound, would involve several key steps:

Data Set Selection: A group of structurally related pyrazole compounds with experimentally determined biological activities (e.g., enzyme inhibition, antimicrobial effects) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure its reliability.

For instance, a 3D-QSAR study, using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. rsc.org These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, or other fields would likely lead to an increase or decrease in biological activity. rsc.org

Molecular Docking and Interaction Studies with Model Biological Systems (Mechanism-Focused)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. eurasianjournals.comnih.gov This method is instrumental in understanding the mechanism of action at a molecular level. eurasianjournals.com

In silico ligand-protein interaction profiling involves docking this compound into the active site of a target protein. The process uses a scoring function to estimate the binding affinity and rank different binding poses. A lower binding energy score typically indicates a more favorable and stable interaction. This profiling helps in identifying the most probable binding mode of the compound within the protein's active site. eurasianjournals.comnih.gov

Table 2: Illustrative Ligand-Protein Interaction Profile for this compound with a Hypothetical Kinase Target

| Parameter | Description | Illustrative Value |

| Binding Energy | Estimated free energy of binding; a more negative value suggests stronger binding. | -7.5 kcal/mol |

| Inhibition Constant (Ki) | Predicted inhibition constant based on binding energy. | 2.1 µM |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and protein residues. | 2 |

| Hydrophobic Interactions | Key residues involved in hydrophobic contacts with the ligand. | Leu83, Val35, Ala51 |

| van der Waals Interactions | General non-bonded interactions contributing to binding stability. | High |

Molecular docking analysis provides a detailed, three-dimensional view of how this compound fits into the binding pocket of a protein. This allows for the precise identification of the key amino acid residues that interact with the ligand.

The primary interaction modes that can be identified include:

Hydrogen Bonds: The hydroxyl (-OH) group of this compound could act as a hydrogen bond donor or acceptor, potentially interacting with polar residues like serine, threonine, or the peptide backbone of the protein.

Halogen Bonds: The chlorine atom can participate in halogen bonding, an interaction with a nucleophilic atom (like an oxygen or nitrogen) in an amino acid residue.

Hydrophobic Interactions: The methyl group and the pyrazole ring itself can form hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Pi-Stacking: The aromatic pyrazole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

By elucidating these specific interactions, molecular docking provides a mechanistic hypothesis for the compound's biological activity, which can guide further experimental studies and the rational design of more potent analogs. nih.gov

Role of 5 Chloro 1 Methylpyrazol 4 Ol As a Key Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Pyrazole-Fused Heterocyclic Systems

The pyrazole (B372694) ring is a prominent scaffold in many biologically active compounds. nih.gov 5-Chloro-1-methylpyrazol-4-ol and its derivatives are instrumental in the synthesis of various pyrazole-fused heterocyclic systems.

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds recognized for their potential as protein kinase inhibitors in cancer therapy. nih.gov The synthesis of these molecules often involves the cyclization and condensation of appropriately substituted pyrazole precursors. nih.gov Various synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, including multi-step reactions that may utilize chlorinated pyrazole intermediates. nih.gov For instance, a multi-step synthesis can start from 5-amino-3-methylpyrazole, which is converted to a dihydroxy-heterocycle and then chlorinated to yield a dichloro-pyrazolo[1,5-a]pyrimidine derivative. nih.gov This dichloro-intermediate allows for selective substitution at different positions of the pyrimidine (B1678525) ring. nih.gov

| Precursor | Reagents | Product | Application |

| 5-Amino-3-methylpyrazole | Diethyl malonate, Sodium ethanolate | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Intermediate |

| 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Phosphorus oxychloride | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Intermediate for kinase inhibitors |

One-pot cyclization methods have also been developed to synthesize halo-pyrazolo[1,5-a]pyrimidine derivatives through the reaction of aminopyrazoles with other reagents. nih.gov

Pyrazolo[3,4-b]quinolines can be synthesized using 5-chloro-4-formylpyrazoles and aromatic amines. nih.gov This method involves the reaction of 5-chloro-4-aroyl/formylpyrazoles with aromatic amines to construct the quinoline (B57606) ring fused to the pyrazole core. nih.gov The versatility of this reaction allows for the synthesis of a wide variety of pyrazoloquinoline derivatives by changing the substituents on both the pyrazole and the aromatic amine. nih.gov

Modified nucleoside and nucleotide analogs are fundamental in antiviral and anticancer therapies. mdpi.com While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of nucleoside analogues often involves the coupling of a modified heterocyclic base to a sugar moiety. nih.gov The functional groups on pyrazole derivatives, such as those derived from 5-chloro-4-formylpyrazoles, can be utilized for attachment to ribose or deoxyribose sugars to form novel nucleoside analogues with potential biological activity. mdpi.comnih.gov

Synthon in the Assembly of Polyfunctionalized Organic Molecules

This compound and its derivatives, particularly 5-chloropyrazole-4-carbaldehydes, are valuable synthons for creating polyfunctionalized organic molecules. researchgate.net The reactivity of the chloro and hydroxyl/formyl groups allows for a range of chemical transformations. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, derived from the corresponding carboxylic acid, reacts with various amines to form amide derivatives. researchgate.net This demonstrates the utility of the pyrazole scaffold in constructing more complex molecules with diverse functional groups. researchgate.net

Advanced Chemical Scaffolds for Materials Science Applications (e.g., Photochromic Compounds)

Derivatives of 5-chloropyrazoles are used in the synthesis of photochromic compounds. mdpi.com A notable example is the synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which is achieved through a one-pot, three-component reaction involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com This compound exhibits photochromic behavior, changing color upon exposure to UV light in both solution and solid states. mdpi.com This property makes such pyrazole-based compounds candidates for intelligent photochromic materials. mdpi.com

| Reactants | Product | Property |

| trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, ammonium (B1175870) acetate | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Photochromism |

Future Research Directions and Emerging Avenues for 5 Chloro 1 Methylpyrazol 4 Ol Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 5-Chloro-1-methylpyrazol-4-ol is a foundational research objective. Current synthetic strategies for related pyrazol-4-ols often rely on multi-step procedures that may involve harsh reagents or produce significant waste. Future research should prioritize the development of novel and sustainable synthetic routes.

Key areas for exploration include:

One-Pot Syntheses: Designing convergent one-pot reactions from readily available starting materials would significantly improve efficiency. For instance, a multi-component reaction involving a substituted hydrazine (B178648), a β-ketoester, and a chlorinating agent could provide a direct route to the target molecule.

Green Chemistry Approaches: The use of greener solvents, such as water or bio-based solvents, and catalysts is crucial. mdpi.com Exploring metal-free catalytic systems or biocatalysis could lead to more sustainable processes. Microwave-assisted and ultrasound-assisted syntheses have also shown promise in accelerating reactions and improving yields for other pyrazole (B372694) derivatives and should be investigated.

Novel Precursors: Investigation into alternative starting materials, such as functionalized alkynes and diazocompounds, could open up new synthetic pathways. For example, the cycloaddition of a chloro-substituted diazoalkane with a methyl-substituted enol ether could be a viable, albeit challenging, approach.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Multi-component Reaction | High atom economy, reduced workup | Optimization of reaction conditions, control of regioselectivity |

| Green Catalysis | Reduced environmental impact, improved safety | Catalyst stability and recyclability, substrate scope |

| Photochemical Synthesis | Mild reaction conditions, unique reactivity | Specialized equipment required, potential for side reactions |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme availability and stability, substrate specificity |

Development of Advanced Functionalization Strategies at the Hydroxyl and Chloro Positions

The hydroxyl and chloro substituents on the pyrazole ring are key handles for further molecular elaboration. Developing selective and efficient functionalization strategies at these positions is paramount for creating libraries of derivatives for biological screening and materials science applications.

Functionalization of the Hydroxyl Group: Future research should focus on a broad range of reactions to modify the hydroxyl group, including:

O-Alkylation and O-Arylation: Introducing a variety of alkyl and aryl groups can modulate the compound's lipophilicity and steric profile. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be adapted for O-arylation.

Esterification and Carbonate Formation: Conversion of the hydroxyl group to esters and carbonates can create prodrugs or fine-tune the electronic properties of the molecule.

Glycosylation: The synthesis of O-glycosides could enhance the compound's solubility and bioavailability, which is of particular interest in medicinal chemistry.

Functionalization of the Chloro Group: The chloro group at the 5-position is a versatile site for modification, primarily through nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Reactions with various nucleophiles (e.g., amines, thiols, alkoxides) can introduce a wide array of functional groups. The reactivity of the chloro group will be influenced by the electronic nature of the pyrazole ring.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Stille, and Sonogashira couplings will be instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, vinyl, and alkynyl moieties.

Reductive Dechlorination: Selective removal of the chloro group could provide access to the corresponding 1-methylpyrazol-4-ol, a valuable derivative for structure-activity relationship studies.

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future work in this area should employ a combination of experimental and computational techniques.

Key mechanistic questions to be addressed include:

Tautomerism: Investigating the tautomeric equilibrium of this compound is fundamental, as different tautomers may exhibit distinct reactivity. Spectroscopic studies (NMR, IR) and computational modeling can provide insights into the predominant tautomeric forms in various solvents and states.

Regioselectivity: In many pyrazole-forming reactions, the formation of regioisomers is a common issue. researchgate.net Mechanistic studies can elucidate the factors that govern regioselectivity, such as steric hindrance, electronic effects, and the nature of the catalyst.

Reaction Intermediates: The identification and characterization of transient intermediates using techniques like in-situ spectroscopy and trapping experiments can provide a detailed picture of the reaction pathway. For instance, understanding the formation of key intermediates in cross-coupling reactions can aid in catalyst and ligand design.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern synthesis technologies such as flow chemistry and automated platforms can significantly accelerate the exploration of this compound chemistry. mdpi.comgalchimia.comrsc.orgmit.edunih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scale-up. mdpi.com Future research should focus on:

Developing robust flow protocols for the synthesis of the core this compound scaffold.

Integrating in-line purification and analysis techniques to create a streamlined synthesis and screening process.

Exploring reaction conditions that are not easily accessible in batch, such as high temperatures and pressures, to unlock novel reactivity. mit.edu

Automated Synthesis: Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives for high-throughput screening. researchgate.netchemrxiv.org This will involve:

Developing standardized reaction protocols for the functionalization of the hydroxyl and chloro groups that are amenable to automation.

Utilizing robotic systems for reagent handling, reaction setup, and product purification.

Integrating automated synthesis with computational tools for the design of focused compound libraries with desired properties.

Application in Advanced Analytical Techniques for Detection and Sensing

The pyrazole scaffold is known to be an effective ligand for various metal ions, and its derivatives have been successfully employed as chemosensors. nih.govrsc.orgresearchgate.netchemrxiv.org The specific substitution pattern of this compound suggests its potential for use in advanced analytical techniques.

Future research in this area could explore:

Fluorescent and Colorimetric Sensors: The development of derivatives that exhibit changes in their fluorescence or color upon binding to specific analytes, such as metal ions, anions, or biologically relevant small molecules. The hydroxyl and chloro groups can be functionalized with chromophores or fluorophores to create sophisticated sensor molecules. nih.gov

Electrochemical Sensors: The incorporation of this compound into electrode materials to create selective and sensitive electrochemical sensors.

Materials for Separation Science: The immobilization of the compound or its derivatives onto solid supports for use in chromatography or solid-phase extraction to selectively capture target analytes.

Further Refinement of Computational Models for Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. eurasianjournals.comeurasianjournals.com For this compound, future computational work should focus on:

Predicting Physicochemical Properties: Using density functional theory (DFT) and other quantum mechanical methods to accurately predict properties such as pKa, redox potential, and spectroscopic signatures. eurasianjournals.comresearchgate.net

Modeling Reaction Mechanisms: Elucidating the transition states and energy profiles of key reactions to understand reactivity and selectivity. acs.orgsemanticscholar.orgresearchgate.netresearchgate.netacs.org

Virtual Screening and Drug Design: Employing molecular docking and molecular dynamics simulations to predict the binding of this compound derivatives to biological targets, thereby identifying promising candidates for further development. nih.gov

Machine Learning Models: Developing quantitative structure-activity relationship (QSAR) models based on experimental data to predict the biological activity or other properties of new derivatives.

The refinement of these computational models will be essential for accelerating the discovery and development of new applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-1-methylpyrazol-4-ol and its derivatives?

- Methodology : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under controlled temperatures (~120°C), as demonstrated in the synthesis of structurally similar 5-chloro-pyrazole intermediates . For functionalized derivatives (e.g., aldehydes), the Vilsmeier-Haack reaction is effective, employing dimethylformamide (DMF) and POCl₃ to introduce formyl groups at the pyrazole C-4 position .

- Key Considerations : Monitor reaction progress using TLC and purify intermediates via recrystallization or column chromatography.

Q. How can structural characterization of this compound derivatives be performed?

- Methodology : Combine spectral techniques:

- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at δ ~3.8 ppm in ¹H NMR) .

- X-ray Diffraction : Resolve crystal structures for unambiguous confirmation, as applied to related 5-acyloxypyrazoles .

Q. What functionalization strategies are viable for modifying the pyrazole core?

- Methodology :

- Hydrolysis : Convert esters to carboxylic acids using NaOH (e.g., hydrolysis of pyrazole-4-carboxylates to acids) .

- Acylation : Introduce acyl groups via Friedel-Crafts reactions or coupling with acid chlorides .

- Limitations : Chlorine at C-5 may hinder electrophilic substitution; prioritize C-4 or methyl-substituted positions for modifications.

Advanced Research Questions

Q. How do substituents influence the reactivity and regioselectivity of this compound?

- Methodology : Study substituent effects via computational chemistry (DFT calculations) to predict electron-density distribution and reactive sites. Experimental validation can involve competitive reactions with electrophiles (e.g., nitration or halogenation), comparing yields at C-3 vs. C-5 positions .

- Case Study : Trifluoromethyl groups at C-3 increase electrophilicity at C-4, favoring formylation in Vilsmeier-Haack reactions .

Q. What mechanisms govern the biological activity of pyrazole derivatives?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., aryl, trifluoromethyl) and test against bacterial strains or enzymes (e.g., carbonic anhydrase). Use docking simulations to correlate substituent size/polarity with binding affinity .

- In Vivo/In Vitro Assays : For antibacterial activity, assess minimum inhibitory concentrations (MICs) using broth microdilution methods .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Methodology :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian software for theoretical spectra) .

- High-Resolution Techniques : Use SC-XRD (single-crystal X-ray diffraction) to resolve ambiguities in bond lengths/angles, as done for 5-acyloxypyrazoles .

- Example : Discrepancies in carbonyl stretching frequencies may arise from solvent effects; re-measure in consistent conditions (e.g., KBr pellets for IR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.